molecular formula C18H22N2O2 B2623820 N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide CAS No. 1951676-41-7

N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide

Cat. No. B2623820
CAS RN: 1951676-41-7
M. Wt: 298.386
InChI Key: AVXCVHUNZBNXFR-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide is not fully understood. However, it has been proposed that N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide exerts its biological activity by modulating various signaling pathways. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory activity. Furthermore, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its diverse biological activity, which makes it a promising candidate for drug development. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide is also relatively easy to synthesize and purify, making it accessible for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential. Additionally, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has not been extensively studied for its potential toxicity, which is a crucial factor for drug development.

Future Directions

There are several future directions for N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential toxicity to ensure its safety for clinical use. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide can also be studied in combination with other drugs to enhance its efficacy. Furthermore, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability. Overall, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has the potential to be a valuable drug candidate for various therapeutic applications, and further research is warranted to fully understand its biological activity.

Synthesis Methods

The synthesis of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide involves the reaction of 3-oxanone and 1-cyanocyclopentylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide. The purity and yield of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to exhibit anti-proliferative activity against cancer cells by inducing cell cycle arrest and apoptosis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-4-(oxan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c19-13-18(9-1-2-10-18)20-17(21)15-7-5-14(6-8-15)16-4-3-11-22-12-16/h5-8,16H,1-4,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXCVHUNZBNXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)C3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide

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